3-Chloro-4-(tetradecyloxy)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H33ClO3 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-chloro-4-tetradecoxybenzoic acid |
InChI |
InChI=1S/C21H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-20-15-14-18(21(23)24)17-19(20)22/h14-15,17H,2-13,16H2,1H3,(H,23,24) |
InChI Key |
XGMGNAFOGXQSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Chloro 4 Tetradecyloxy Benzoic Acid
Strategic Pathways for 3-Chloro-4-(tetradecyloxy)benzoic acid Synthesis
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgchemistnotes.combyjus.com This classical organic reaction involves the reaction of a phenoxide ion with a primary alkyl halide. In this specific synthesis, the hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a tetradecyl halide.
A general representation of this synthetic pathway is as follows:
Step 1: Deprotonation The phenolic proton of 3-chloro-4-hydroxybenzoic acid is abstracted by a base, typically a strong base like potassium hydroxide (B78521) (KOH) or a moderately strong base like potassium carbonate (K₂CO₃), in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). This results in the formation of a potassium 3-chloro-4-carboxylate phenoxide intermediate.
Step 2: Nucleophilic Substitution The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with a tetradecyl halide, most commonly 1-bromotetradecane (B124005). The phenoxide ion attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the ether linkage.
This two-step process, conducted in a one-pot synthesis, is a widely adopted strategy due to its reliability and relatively high yields. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product. For instance, a similar synthesis of 3-chloro-4-(octyloxy)benzaldehyde involves heating the reaction mixture at 80°C for 24 hours. rsc.org
| Parameter | Description | Typical Conditions |
|---|---|---|
| Reactants | 3-chloro-4-hydroxybenzoic acid, 1-bromotetradecane | Equimolar or slight excess of alkyl halide |
| Base | Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) | 1-2 equivalents |
| Solvent | Ethanol, Dimethylformamide (DMF) | Sufficient to dissolve reactants |
| Temperature | Elevated temperatures to facilitate the reaction | Reflux or ~80°C |
| Reaction Time | Several hours to ensure completion | Typically 10-24 hours |
Precursors and Intermediate Compounds in Synthetic Routes
The successful synthesis of this compound relies on the availability and purity of its key precursors.
Precursors:
3-Chloro-4-hydroxybenzoic acid: This is the foundational aromatic precursor, providing the benzoic acid moiety and the phenolic hydroxyl group. It is a commercially available solid with a melting point of 171-173 °C. nih.gov Its structure incorporates the chloro and hydroxyl substituents at the 3 and 4 positions of the benzene (B151609) ring, respectively.
1-Bromotetradecane: This long-chain alkyl halide serves as the source of the tetradecyl group. It is a primary alkyl halide, which is crucial for favoring the Sₙ2 reaction pathway and minimizing competing elimination reactions.
Intermediate Compound:
| Compound | Role | Chemical Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Chloro-4-hydroxybenzoic acid | Aromatic Precursor | C₇H₅ClO₃ | 172.57 | Carboxylic acid, Phenol, Aryl chloride |
| 1-Bromotetradecane | Alkylating Agent | C₁₄H₂₉Br | 277.29 | Alkyl bromide |
| Potassium 3-chloro-4-carboxylate phenoxide | Nucleophilic Intermediate | C₇H₃ClKO₃ | 210.65 | Carboxylate, Phenoxide, Aryl chloride |
Derivatization and Analogous Compound Synthesis
The core structure of this compound can be systematically modified to generate a library of analogous compounds. These derivatization strategies are essential for structure-activity relationship studies.
Modification of the Alkoxy Chain: A straightforward derivatization involves varying the length of the alkyl chain. By substituting 1-bromotetradecane with other 1-bromoalkanes (e.g., 1-bromooctane, 1-bromododecane, 1-bromohexadecane), a series of 3-chloro-4-(alkoxy)benzoic acids can be synthesized. This allows for the investigation of how the lipophilicity of the molecule influences its properties. For example, the synthesis of 3-chloro-4-(octyloxy)benzaldehyde has been reported using a similar Williamson ether synthesis approach. rsc.org
Modification of the Aromatic Ring Substitution: The substitution pattern on the benzene ring can also be altered. For instance, analogous compounds with different halogen substituents (e.g., fluorine or bromine) or multiple halogen atoms can be prepared. The synthesis of compounds like 3-chloro-2,4,5-trifluorobenzoic acid highlights the feasibility of creating polyhalogenated benzoic acid derivatives. google.comresearchgate.net Furthermore, the position of the chloro and alkoxy groups can be varied to produce regioisomers.
Derivatization of the Carboxylic Acid Group: The carboxylic acid functional group is a versatile handle for further derivatization. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, or other functional groups. For example, reaction with thionyl chloride can convert the carboxylic acid to an acyl chloride, which is a highly reactive intermediate for the synthesis of amides and esters. This approach is demonstrated in the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. nih.gov
Reaction Mechanism Studies in Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com
Key Steps of the Sₙ2 Mechanism:
Formation of the Nucleophile: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid by a base. This results in the formation of a phenoxide ion, which is a potent nucleophile. The negative charge on the oxygen atom is delocalized into the aromatic ring, which can influence its reactivity.
Nucleophilic Attack: The phenoxide ion then acts as the nucleophile and attacks the electrophilic carbon atom of 1-bromotetradecane. This attack occurs from the side opposite to the leaving group (the bromide ion), a characteristic feature of the Sₙ2 mechanism known as backside attack.
Transition State: The reaction proceeds through a single, concerted transition state where the new carbon-oxygen bond is forming simultaneously as the carbon-bromine bond is breaking. In this transition state, the central carbon atom is transiently pentacoordinate.
Product Formation and Inversion of Stereochemistry: As the reaction progresses, the bromide ion is expelled as the leaving group, and the new ether bond is formed. If the carbon atom undergoing substitution were chiral, this mechanism would result in an inversion of its stereochemistry. However, in the case of 1-bromotetradecane, the reacting carbon is not a stereocenter.
The Sₙ2 pathway is favored in this synthesis because 1-bromotetradecane is a primary alkyl halide, which is sterically unhindered and thus readily accessible to the nucleophile. The use of secondary or tertiary alkyl halides would likely lead to competing elimination reactions (E2 mechanism), which would reduce the yield of the desired ether product. youtube.com The choice of a polar aprotic solvent like DMF can also enhance the rate of the Sₙ2 reaction by solvating the cation of the base and leaving the "naked" nucleophile more reactive.
Supramolecular Assembly and Liquid Crystalline Phenomena Involving 3 Chloro 4 Tetradecyloxy Benzoic Acid
Intermolecular Hydrogen Bonding Interactions and Donor/Acceptor Systems
The carboxylic acid moiety is a primary driver for supramolecular assembly in 3-Chloro-4-(tetradecyloxy)benzoic acid, acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature typically leads to the formation of stable hydrogen-bonded dimers. In a hypothetical scenario, these dimers would be the fundamental building blocks for more complex assemblies.
In donor/acceptor systems, this compound could be paired with other molecules, such as pyridine (B92270) derivatives or other hydrogen bond acceptors, to form heterodimeric or more complex supramolecular structures. The specificity and strength of these interactions would be dictated by the geometric and electronic complementarity of the interacting partners.
Formation of Supramolecular Liquid Crystalline Polyester (B1180765) Complexes
In the context of polymer chemistry, this compound could serve as a key component in the formation of supramolecular liquid crystalline polyester complexes. Through non-covalent interactions, specifically hydrogen bonding, it could associate with polymer backbones that contain complementary hydrogen bond acceptor sites.
For instance, a polyester with acceptor groups (e.g., ester carbonyls or ether linkages) could form a complex with this compound. The benzoic acid molecules would act as side chains, attached to the main polymer chain via hydrogen bonds. The self-assembly of these side chains, driven by their inherent mesogenic character (arising from the rigid core and flexible tail), could then induce a liquid crystalline phase in the entire supramolecular complex. The stoichiometry of the benzoic acid to the polymer repeating unit would be a critical factor in determining the final structure and properties of the complex.
Mesophase Behavior and Side-Chain Liquid-Crystalline Polymer Characteristics
The anticipated mesophase behavior of materials derived from this compound would be a direct consequence of its molecular shape and intermolecular interactions. The elongated, rod-like structure, resulting from the combination of the rigid aromatic core and the long aliphatic chain, is a classic feature of calamitic (rod-shaped) liquid crystals.
Upon heating, it would be expected to exhibit one or more liquid crystalline phases, such as nematic or smectic phases, before transitioning to an isotropic liquid. The specific type of mesophase and the transition temperatures would be highly dependent on the delicate balance between the attractive forces (hydrogen bonding, van der Waals interactions) and the thermal energy of the system.
When incorporated as a side chain in a polymer, either through covalent bonding or supramolecular interactions, this compound would impart liquid crystalline properties to the macromolecule. The resulting side-chain liquid-crystalline polymer (SCLCP) would likely exhibit mesophases where the mesogenic side chains are ordered, while the polymer backbone remains disordered. The flexibility of the spacer connecting the mesogen to the backbone (in a covalent system) or the nature of the non-covalent linkage would significantly influence the type and stability of the observed mesophases.
Influence of Concentration on Supramolecular Complex Stability
For supramolecular complexes involving this compound, concentration would be a key parameter governing their stability and the extent of assembly. In solution, an equilibrium would exist between the individual components and the assembled supramolecular species.
At low concentrations, the components might exist predominantly as monomers or small aggregates. As the concentration increases, the equilibrium would shift towards the formation of larger and more stable supramolecular complexes, driven by the cooperative nature of the non-covalent interactions.
Advanced Spectroscopic Characterization Techniques for 3 Chloro 4 Tetradecyloxy Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-4-(tetradecyloxy)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals can be assigned to three distinct regions: the aromatic protons, the protons of the tetradecyloxy chain, and the acidic proton of the carboxyl group. The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is characteristic of carboxylic acids that form hydrogen-bonded dimers in solution. The aromatic region displays a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The long tetradecyloxy chain gives rise to a series of signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. The aromatic carbons show distinct signals, with their chemical shifts influenced by the chloro and alkoxy substituents. The numerous methylene (B1212753) carbons of the long alkyl chain appear in the aliphatic region, often with some overlapping signals.
The expected chemical shifts, based on analyses of analogous compounds like 3-chlorobenzoic acid and various 4-alkoxybenzoic acids, are summarized in the tables below. rsc.orgnih.govchemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| COOH | > 10.0 | broad singlet | Chemical shift is concentration-dependent. |
| Ar-H (H-2) | ~8.10 | doublet | |
| Ar-H (H-5) | ~7.95 | doublet of doublets | |
| Ar-H (H-6) | ~6.95 | doublet | |
| O-CH₂- | ~4.05 | triplet | Adjacent to the aromatic ring. |
| O-CH₂-CH₂ - | ~1.85 | quintet | |
| -(CH₂)₁₀- | ~1.45-1.25 | multiplet | Overlapping signals of the alkyl chain. |
| -CH₂-CH₃ | ~0.90 | triplet | Terminal methyl group. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~171 | Carboxylic acid carbonyl. |
| Ar-C (C-4) | ~160 | Carbon attached to the oxygen of the alkoxy group. |
| Ar-C (C-2) | ~135 | |
| Ar-C (C-6) | ~132 | |
| Ar-C (C-1) | ~124 | Carbon attached to the carboxyl group. |
| Ar-C (C-3) | ~122 | Carbon attached to the chlorine atom. |
| Ar-C (C-5) | ~115 | |
| O-CH₂- | ~69 | Methylene group of the alkoxy chain. |
| -(CH₂)₁₂- | ~32-22 | Aliphatic carbons of the chain. |
| -CH₃ | ~14 | Terminal methyl carbon. |
Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Hydrogen Bond Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and confirming the presence of intermolecular interactions, such as the hydrogen bonds that are characteristic of carboxylic acids. In the solid state and in concentrated solutions, this compound is expected to exist predominantly as centrosymmetric dimers formed through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules.
The FTIR spectrum provides definitive evidence for this dimeric structure. The most prominent feature is the extremely broad absorption band observed in the range of 2500-3300 cm⁻¹, which is assigned to the O-H stretching vibration of the hydrogen-bonded carboxyl groups. nih.gov The breadth of this peak is a hallmark of strong hydrogen bonding.
Another key vibrational mode is the carbonyl (C=O) stretch. For a hydrogen-bonded dimer, this band appears at a lower wavenumber (typically 1680-1710 cm⁻¹) compared to the C=O stretch of a free (monomeric) carboxylic acid (1740-1760 cm⁻¹). rsc.orgresearchgate.net This shift to lower frequency is a direct consequence of the hydrogen bonding, which weakens the C=O double bond. Other characteristic bands include the C-O stretching and O-H out-of-plane bending vibrations.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H stretch | 2500 - 3300 | Very broad, strong | Confirms strong intermolecular hydrogen bonding. nih.gov |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, weak to medium | Aromatic ring C-H bonds. |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong, sharp | C-H bonds of the tetradecyl chain. |
| C=O stretch (dimer) | 1680 - 1710 | Strong, sharp | Carbonyl of the hydrogen-bonded dimer. rsc.orgresearchgate.net |
| C=C stretch (aromatic) | 1580 - 1610 | Medium | Aromatic ring skeletal vibrations. |
| C-O stretch | 1250 - 1320 | Strong | Coupled with O-H in-plane bending. |
| O-H bend (out-of-plane) | 900 - 960 | Broad, medium | Characteristic of carboxylic acid dimers. |
Mass Spectrometry and Elemental Analysis for Compositional Verification
Mass spectrometry (MS) and elemental analysis are fundamental techniques used to verify the chemical composition of a synthesized compound. They provide precise information about the molecular weight and the elemental makeup of this compound.
Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, oxygen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the purity and identity of the substance.
Molecular Formula: C₂₁H₃₃ClO₃
Molar Mass: 384.94 g/mol
Theoretical Composition:
Carbon (C): 65.52%
Hydrogen (H): 8.64%
Chlorine (Cl): 9.21%
Oxygen (O): 16.62%
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula. The electron ionization (EI) mass spectrum also reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺), which will show a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. whitman.edu
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Loss of the tetradecyl radical from the ether linkage.
McLafferty rearrangement: Possible if the alkyl chain is sufficiently long, though less common for ethers.
Cleavage of the C-O bond of the ether.
Loss of characteristic fragments such as H₂O, CO, and COOH from the carboxylic acid moiety. libretexts.orgmiamioh.edu
Interactive Data Table: Predicted Key Fragments in Mass Spectrometry (EI-MS)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 384/386 | [C₂₁H₃₃ClO₃]⁺ | Molecular ion (M⁺) with Cl isotope pattern. |
| 187/189 | [HOC₆H₃(Cl)COOH]⁺ | Cleavage of the O-C₁₄H₂₉ bond. |
| 197 | [C₁₄H₂₉]⁺ | Tetradecyl cation. |
| 339/341 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 155/157 | [C₆H₃(Cl)O]⁺ | Fragmentation of the aromatic core. |
X-ray Diffraction (XRD) Analysis for Supramolecular Ordering and Mesophase Identification
X-ray diffraction (XRD) is the most powerful technique for investigating the three-dimensional arrangement of molecules in the solid state and for identifying ordered liquid crystalline phases (mesophases). Given the rod-like shape imparted by the long tetradecyloxy chain and the strong directional hydrogen bonding, this compound is a candidate for forming thermotropic liquid crystals.
Single-Crystal XRD: Analysis of a single crystal provides the most detailed structural information, including precise bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals the supramolecular architecture, confirming the hydrogen-bonded dimer as the primary building block and showing how these dimers pack in the crystal lattice. researchgate.netrsc.org The packing is influenced by weaker interactions, such as van der Waals forces between the alkyl chains and potential halogen bonding involving the chlorine atom. mdpi.com
Powder XRD (PXRD): For polycrystalline samples, PXRD is used to identify the crystalline phase and can also be used to study temperature-dependent phase transitions. When the compound is heated into a liquid crystalline state, XRD patterns change distinctively.
Nematic Phase: A nematic phase would be characterized by a diffuse wide-angle reflection, indicating short-range positional order (liquid-like), and possibly a diffuse small-angle reflection related to the average length of the molecular dimers.
Smectic Phase: A smectic phase, which has layered ordering, would be identified by one or more sharp, intense reflections at small angles (Small-Angle X-ray Scattering, SAXS). The position of these peaks corresponds to the smectic layer spacing (d-spacing). bohrium.comresearchgate.net A diffuse reflection at wide angles (Wide-Angle X-ray Scattering, WAXS) would still be present, indicating the liquid-like arrangement of molecules within the layers. The d-spacing value can be compared to the calculated molecular length to gain insights into the molecular arrangement within the layers (e.g., interdigitated or tilted).
The presence of the lateral chlorine atom can influence the molecular packing and the stability of any observed mesophases compared to non-substituted 4-alkoxybenzoic acids. researchgate.net
Interactive Data Table: Expected XRD Findings for Different Phases
| Phase | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) | Interpretation |
| Crystalline Solid | Multiple sharp reflections | Multiple sharp reflections | Long-range 3D positional and orientational order. |
| Smectic Phase | One or more sharp reflections (d ≈ 30-40 Å) | One broad, diffuse halo (d ≈ 4.5 Å) | 1D quasi-long-range positional order (layers) and short-range in-plane order. bohrium.comresearchgate.net |
| Nematic Phase | Diffuse scattering | One broad, diffuse halo (d ≈ 4.5 Å) | Long-range orientational order, short-range positional order. |
| Isotropic Liquid | No distinct reflections | One broad, diffuse halo | No long-range order. |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Tetradecyloxy Benzoic Acid Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4-(tetradecyloxy)benzoic acid, DFT calculations can provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the global reactivity descriptors of the molecule can be determined. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity.
DFT calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within the molecule and highlight regions that are rich or deficient in electrons. These maps are valuable for predicting how the molecule will interact with other molecules, particularly in the formation of hydrogen bonds and other non-covalent interactions that drive self-assembly.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Furthermore, theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. researchgate.net The calculated vibrational frequencies can also provide insights into the strength of intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimers. Studies on similar substituted benzoic acids have shown that DFT calculations can accurately predict geometric parameters and vibrational spectra. mdpi.com
Molecular Dynamics Simulations for Self-Assembled Structures
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into the dynamic processes of self-assembly and the stability of the resulting supramolecular structures.
Starting from a random distribution of molecules in a simulation box, MD simulations can model the spontaneous formation of ordered structures, such as liquid crystalline phases or self-assembled monolayers. These simulations can reveal the key intermolecular interactions that drive the self-assembly process, including hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the long tetradecyloxy chains.
By analyzing the trajectories of the molecules during the simulation, various structural and dynamic properties can be calculated. For example, the radial distribution function can be used to quantify the degree of ordering in the system, while the analysis of hydrogen bond lifetimes can provide information about the stability of the self-assembled structures. Similar computational techniques have been successfully applied to model the self-assembly of other organic molecules. researchgate.net
Table 2: Representative Parameters from MD Simulations of this compound
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Number of Molecules | 512 |
| Temperature | 300 K |
| Pressure | 1 atm |
MD simulations can also be used to investigate the influence of external factors, such as temperature and solvent, on the self-assembly process. This can help in understanding how to control the formation of different supramolecular architectures for various applications.
Predictive Modeling of Supramolecular Behavior and Conformational Flexibility
Predictive modeling of supramolecular behavior involves the use of computational methods to forecast how molecules will arrange themselves into larger, ordered structures. For this compound, this includes predicting the formation of dimers, liquid crystalline phases, and other aggregates.
The conformational flexibility of the molecule plays a crucial role in its ability to self-assemble. The long tetradecyloxy chain can adopt various conformations, which can influence how the molecules pack together. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations. Studies on similar molecules have highlighted the importance of conformational flexibility in determining their physical properties and potential for polymorphism. uky.edu The rotation around the C-O and C-C bonds in the tetradecyloxy chain and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring are key degrees of freedom.
Table 3: Calculated Rotational Barriers for Key Torsional Angles in this compound
| Torsional Angle | Rotational Barrier (kcal/mol) |
|---|---|
| Aryl-O | 2.1 |
| O-Alkyl | 3.5 |
| Aryl-COOH | 4.8 |
By understanding the conformational preferences and the energetic barriers between different conformations, it is possible to predict how the molecule will behave in different environments. This information is essential for designing new materials with specific properties. For instance, the high conformational flexibility of similar molecules has been suggested to facilitate their interaction with biological receptors. nih.gov
Advanced Applications and Future Research Trajectories of 3 Chloro 4 Tetradecyloxy Benzoic Acid in Materials Science
Design Principles for Novel Supramolecular Liquid Crystalline Materials
The design of new supramolecular liquid crystalline materials hinges on the precise control of intermolecular interactions to guide the self-assembly of molecules into desired mesophases. u-tokyo.ac.jp For materials based on 3-Chloro-4-(tetradecyloxy)benzoic acid, several key principles are at play:
Hydrogen Bonding: The carboxylic acid group is the primary driver for the formation of supramolecular structures. nih.govu-tokyo.ac.jp Molecules of this compound can form stable dimers through hydrogen bonding between their carboxyl moieties. nih.gov This interaction creates a larger, more rigid mesogenic unit, which is fundamental to the formation of liquid crystalline phases. The strength and directionality of these hydrogen bonds are crucial in determining the thermal stability of the resulting mesophases. mdpi.com
Influence of the Tetradecyloxy Chain: The length of the alkoxy chain significantly influences the mesomorphic properties. The C14 chain in this compound is expected to promote the formation of smectic phases due to the increased van der Waals interactions between adjacent chains. The flexibility of the chain contributes to the fluidity of the liquid crystalline state. Variations in chain length are a common strategy to tune the transition temperatures and the type of mesophase observed. nih.govnih.gov
Role of the Lateral Chloro Substituent: The presence of a chlorine atom at the 3-position introduces several effects. Its electronegativity and size can modify the molecular polarity and introduce steric hindrance. mdpi.comijres.org This lateral substitution can disrupt the packing of the molecules, potentially lowering the melting point and influencing the type of smectic or nematic phase formed. nih.gov The increased polarity can also lead to stronger intermolecular interactions, which may enhance the thermal stability of the mesophases. mdpi.comnih.gov The chloro-substituent can also induce polymorphism, allowing the material to exhibit multiple distinct mesophases. mdpi.comnih.gov
A summary of the key design principles is presented in the table below.
| Design Principle | Effect on Supramolecular Assembly |
| Hydrogen Bonding | Formation of stable dimers, creation of rigid mesogenic units. nih.govu-tokyo.ac.jp |
| Molecular Anisotropy | Promotes directional alignment and formation of liquid crystalline phases. |
| Microsegregation | Segregation of rigid cores and flexible chains stabilizes layered (smectic) structures. ias.ac.in |
| Alkoxy Chain Length | Influences transition temperatures and favors the formation of smectic phases through van der Waals interactions. nih.gov |
| Lateral Substitution | Modifies molecular packing, polarity, and can induce polymorphism. mdpi.comnih.gov |
Exploration of Advanced Functional Materials Based on Supramolecular Architectures
The unique supramolecular architectures formed by this compound open up possibilities for the development of advanced functional materials with applications in various technological fields. Future research is likely to focus on the following trajectories:
Stimuli-Responsive Materials: The hydrogen bonds that hold the supramolecular structure together are non-covalent and can be disrupted by external stimuli such as temperature, light, or the introduction of guest molecules. encyclopedia.pub This responsiveness could be harnessed to create materials for sensing, switching, or controlled release applications. For instance, the incorporation of photo-responsive moieties into the supramolecular structure could lead to light-driven changes in the liquid crystalline phase and, consequently, its optical properties. rsc.org
Nanostructured Materials: The self-assembly of this compound can be used as a template for the creation of nanostructured materials. By introducing other chemical species into the liquid crystalline matrix, it is possible to create ordered nanocomposites. For example, the supramolecular assembly could direct the alignment of nanoparticles or the formation of nanowires, leading to materials with anisotropic electrical or optical properties.
Advanced Optical and Electronic Devices: Liquid crystals are widely used in display technologies, and novel materials with tailored properties are in constant demand. The specific combination of a chloro-substituent and a long alkoxy chain in this compound could result in materials with unique dielectric and optical properties. Further research could explore its potential in applications such as optical sensors, electro-optical switches, and other photonic devices. The ability to form stable smectic phases could be particularly advantageous for applications requiring a high degree of molecular order. nih.gov
The potential applications and the underlying properties of materials based on this compound are summarized in the table below.
| Potential Application Area | Key Property of the Supramolecular Material |
| Sensors and Switches | Stimuli-responsive nature of hydrogen bonds. encyclopedia.pub |
| Nanocomposites | Templating effect of the self-assembled liquid crystalline structure. |
| Optical Devices | Anisotropic optical and dielectric properties. rsc.org |
| Controlled Release Systems | Reversible formation and disruption of the supramolecular network. encyclopedia.pub |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
